molecular formula C7H16ClNO4 B3096223 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid hydrochloride CAS No. 127457-78-7

3-(2-(2-Aminoethoxy)ethoxy)propanoic acid hydrochloride

Cat. No.: B3096223
CAS No.: 127457-78-7
M. Wt: 213.66 g/mol
InChI Key: SNNLVOHUDIXYHL-UHFFFAOYSA-N
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Description

3-(2-(2-Aminoethoxy)ethoxy)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H19NO5·HCl. It is a derivative of propanoic acid and contains an aminoethoxy group, making it a versatile compound in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid hydrochloride typically involves the reaction of 3-chloropropanoic acid with 2-(2-aminoethoxy)ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the aminoethoxy group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-Aminoethoxy)ethoxy)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-(2-Aminoethoxy)ethoxy)propanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. In biological systems, it may act as a linker or a functional group modifier, altering the properties of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(2-Aminoethoxy)ethoxy)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which provides versatility in chemical reactions and applications. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various industrial and research purposes .

Properties

IUPAC Name

3-[2-(2-aminoethoxy)ethoxy]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4.ClH/c8-2-4-12-6-5-11-3-1-7(9)10;/h1-6,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNLVOHUDIXYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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